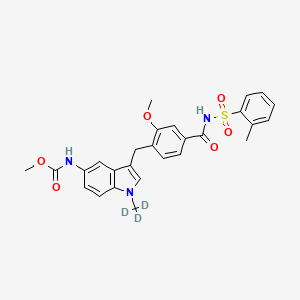

Decyclopentyl Zafirlukast-d3 Methyl Ester

Description

Significance of Deuterated Analogs in Modern Pharmaceutical Analysis

In modern analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated analogs have become indispensable tools. clearsynth.com Deuterated internal standards, which are stable isotope-labeled versions of the analyte, are considered the gold standard for quantitative bioanalysis. aptochem.com Their significance lies in their ability to mimic the analyte's behavior during sample preparation and analysis. kcasbio.com

Because a deuterated standard has a slightly higher mass than its non-deuterated counterpart, it can be distinguished by a mass spectrometer. However, its chemical properties are nearly identical, causing it to co-elute with the analyte during chromatography. aptochem.com This co-elution allows the deuterated standard to compensate for variations in sample extraction, injection volume, and matrix effects—where other components in a complex biological sample can enhance or suppress the analyte's signal. clearsynth.comkcasbio.com The use of these standards leads to more robust, accurate, and precise quantification of drugs and their metabolites in biological matrices. clearsynth.comaptochem.com The strategic replacement of hydrogen with deuterium (B1214612) can also alter metabolic pathways, which is a key consideration in pharmacokinetic studies. nih.govnih.gov

Contextual Overview of Zafirlukast (B1683622) and its Chemical Derivatives in Pharmaceutical Development

Zafirlukast is an oral medication used for the chronic treatment of asthma. wikipedia.org It functions as a selective and competitive leukotriene receptor antagonist, blocking the action of cysteinyl leukotrienes (LTD4 and LTE4), which are key mediators in the inflammatory processes associated with asthma. fda.govdrugs.com Zafirlukast is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme CYP2C9, into inactive hydroxylated metabolites that are excreted. wikipedia.orgfda.govnih.gov

During the synthesis and storage of Zafirlukast, various related substances, including impurities and degradation products, can form. researchgate.netresearchgate.net These chemical derivatives must be identified, quantified, and controlled to ensure the drug's quality and safety. One such process-related impurity is Decyclopentyl Zafirlukast Methyl Ester, also known as Zafirlukast Related Compound C. veeprho.com The development of reference standards for these derivatives is essential for analytical method validation and routine quality control.

Role of Impurities and Metabolites in Drug Substance and Product Quality Control

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances and products. europa.eugmp-compliance.org These guidelines, outlined in the International Council for Harmonisation (ICH) documents Q3A and Q3B, mandate the reporting, identification, and qualification of impurities above certain thresholds. ich.org

An impurity is any component of the drug substance or drug product that is not the chemical entity defined as the active ingredient. These can include starting materials, by-products of the synthesis, and products of degradation. researchgate.net Controlling these impurities is critical because they can potentially impact the efficacy and safety of the pharmaceutical product, even at low levels. raps.org Therefore, pharmaceutical manufacturers must develop and validate analytical procedures capable of detecting and quantifying these impurities to ensure that they are within acceptable limits. ich.org

Research Scope and Objectives Pertaining to Decyclopentyl Zafirlukast-d3 Methyl Ester

This compound is a highly specialized chemical designed for a specific analytical purpose. It serves as a deuterated internal standard for the accurate quantification of its non-labeled counterpart, the impurity "Decyclopentyl Zafirlukast Methyl Ester." veeprho.compharmaffiliates.comclearsynth.com

The research objectives for using this compound are centered on pharmaceutical quality control:

Accurate Quantification: To be used as an internal standard in validated analytical methods, such as LC-MS/MS, for the precise measurement of the Decyclopentyl Zafirlukast Methyl Ester impurity in batches of Zafirlukast active pharmaceutical ingredient (API) and finished drug products.

Method Validation: To support the validation of analytical methods by demonstrating accuracy, precision, and linearity for the quantification of this specific impurity. clearsynth.com

Stability Studies: To facilitate the monitoring of Decyclopentyl Zafirlukast Methyl Ester formation during stability testing of Zafirlukast, ensuring product quality over its shelf life.

The compound's structure is key to its function: the "decyclopentyl" and "methyl ester" portions match the structure of the impurity, while the "d3" (three deuterium atoms) provides the mass shift necessary for its use as an internal standard.

Data Tables

The chemical identity and properties of this compound are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1795011-90-3 pharmaffiliates.com |

| Molecular Formula | C₂₇H₂₄D₃N₃O₆S pharmaffiliates.com |

| Molecular Weight | 524.60 g/mol pharmaffiliates.com |

| Synonyms | Zafirlukast Related Compound C-d3, Methyl (3-(2-methoxy-4-((o-tolylsulfonyl)carbamoyl)benzyl)-1-methyl-d3-1H-indol-5-yl)carbamate |

| Application | Isotope-labeled internal standard for pharmaceutical impurity analysis. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Zafirlukast |

| Decyclopentyl Zafirlukast Methyl Ester |

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-(trideuteriomethyl)indol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZMDHMOLIPBIX-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C2=C1C=CC(=C2)NC(=O)OC)CC3=C(C=C(C=C3)C(=O)NS(=O)(=O)C4=CC=CC=C4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Characteristics, and Isotopic Labeling of Decyclopentyl Zafirlukast D3 Methyl Ester

Systematic Nomenclature and Derivative Classification

Decyclopentyl Zafirlukast-d3 Methyl Ester is systematically named N-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Methyl Ester-d3. lgcstandards.com It is a derivative of Zafirlukast (B1683622), a leukotriene receptor antagonist. nih.govnih.gov The parent compound, Zafirlukast, has the chemical name 4-(5-cyclopentyloxycarbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide. fda.gov The derivative is formed by the chemical modification of Zafirlukast.

| Property | Value |

| Systematic Name | N-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Methyl Ester-d3 |

| Parent Compound | Zafirlukast |

| Molecular Formula | C27H24D3N3O6S |

| Molecular Weight | 524.6 g/mol |

Structural Features of the Decyclopentyl Moiety

A defining characteristic of this derivative is the absence of the cyclopentyl group found in the parent Zafirlukast molecule. In Zafirlukast, the cyclopentyl group is part of a cyclopentyloxycarbonylamino side chain attached to the indole (B1671886) ring. fda.gov The removal of this bulky cyclopentyl ring results in a "decyclopentyl" structure. This modification significantly alters the steric and electronic properties of this region of the molecule. The resulting functional group is a carbamic acid.

Methyl Ester Functional Group Analysis

Another key structural modification is the presence of a methyl ester group. In the parent Zafirlukast, the carbamic acid is esterified with a cyclopentyl group. fda.gov In this compound, this has been replaced with a methyl group, forming a methyl ester. This change from a cyclopentyl ester to a methyl ester affects the molecule's polarity, solubility, and potential interactions with its environment. The methyl ester is generally less lipophilic than the cyclopentyl ester.

Deuterium (B1214612) Labeling (-d3) Strategy and its Analytical Implications

The incorporation of three deuterium atoms (-d3) is a critical feature of this compound, designating it as a stable isotope-labeled internal standard. medchemexpress.com

The deuterium atoms are typically incorporated into the methyl group of the methyl ester. This strategic placement is crucial for its function as an internal standard in mass spectrometry-based analyses. acanthusresearch.com The rationale for placing the deuterium atoms on the methyl ester group is to ensure they are in a stable position and not easily exchanged with hydrogen atoms from the solvent or matrix. acanthusresearch.com Placing labels on non-exchangeable sites, such as carbon atoms not adjacent to heteroatoms, is a key principle in designing stable isotope-labeled standards. acanthusresearch.com

The primary purpose of deuterium labeling is to create a compound that is chemically identical to the analyte of interest but has a different mass. acanthusresearch.com This mass difference allows the internal standard to be distinguished from the unlabeled analyte in a mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is highly advantageous in quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). cerilliant.com It helps to correct for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the ionization of the analyte. cerilliant.com By co-eluting with the analyte, the deuterated standard experiences similar matrix effects, leading to more accurate and precise quantification. cerilliant.com

While deuterium labeling is a cost-effective method for creating internal standards, it can sometimes lead to a "deuterium isotope effect," where the deuterated compound may have slightly different chromatographic retention times compared to the unlabeled analog. nih.gov This is thought to be due to subtle changes in the molecule's lipophilicity. However, in many cases, this effect is minimal and does not significantly impact the accuracy of the analysis. nih.govmdpi.com The mass shift provided by the three deuterium atoms is sufficient for clear differentiation in mass spectrometric detection. acanthusresearch.com

Synthetic Methodologies and Chemical Transformations of Decyclopentyl Zafirlukast D3 Methyl Ester

Strategies for the Preparation of Decyclopentyl Zafirlukast-d3 Methyl Ester as a Reference Standard

The synthesis of this compound as a reference standard is a meticulous process designed to ensure high purity and isotopic enrichment. This involves a multi-step synthetic approach, incorporating specific isotopic labeling protocols and careful selection of precursors.

Multi-step Synthetic Routes

The synthesis of this compound is not a trivial one-pot reaction but rather a convergent synthesis that involves the preparation of key intermediates followed by their coupling. The general strategy mirrors the established synthetic routes for Zafirlukast (B1683622), with modifications to introduce the methyl ester and the deuterated methyl group. nih.govacs.orgresearchgate.netlookchem.com

A plausible synthetic route can be envisioned in the following stages:

Synthesis of the Indole (B1671886) Moiety: The synthesis would begin with a suitable 5-amino-1-methylindole derivative. To introduce the d3-label, 5-aminoindole (B14826) can be N-methylated using a deuterated methylating agent like iodomethane-d3 (B117434) (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4).

Formation of the Methyl Carbamate (B1207046): The resulting 5-amino-1-(trideuteriomethyl)indole would then be reacted with methyl chloroformate to form the methyl carbamate at the 5-position of the indole ring. epa.gov

Synthesis of the Benzoic Acid Moiety: Separately, 3-methoxy-4-methylbenzoic acid is converted to its corresponding sulfonamide derivative by reaction with o-toluenesulfonamide. lookchem.com The methyl group at the 4-position of the benzoic acid is then typically halogenated to allow for subsequent coupling. researchgate.net

Coupling and Final Product Formation: The two key fragments, the deuterated indole carbamate and the functionalized benzoic acid sulfonamide, are then coupled. This is often achieved via a Williamson ether synthesis-like reaction or other cross-coupling methodologies to form the final this compound molecule. nih.govresearchgate.net

The purification of the final product is critical and typically involves chromatographic techniques to ensure the removal of any unreacted starting materials or side products.

Isotopic Labeling Protocols During Synthesis

The introduction of the deuterium (B1214612) atoms is a key step in the synthesis of this reference standard. The purpose of the isotopic label is to create a compound that is chemically identical to the analyte of interest (Decyclopentyl Zafirlukast Methyl Ester) but has a different mass-to-charge ratio (m/z) for mass spectrometric detection. mdpi.com

The most common and efficient method for introducing the d3-label is during the N-methylation of the indole ring. This is typically achieved by using a commercially available deuterated reagent.

Table 1: Common Deuterated Methylating Agents

| Reagent Name | Chemical Formula |

|---|---|

| Iodomethane-d3 | CD3I |

| Dimethyl-d6 sulfate | (CD3)2SO4 |

The choice of reagent depends on factors such as reactivity, availability, and cost. The reaction conditions are optimized to ensure complete deuteration at the desired position without isotopic scrambling. The isotopic purity of the final product is then confirmed using mass spectrometry. mdpi.com

Precursor Identification and Derivatization Approaches

The successful synthesis of this compound relies on the availability of key precursors. Based on the retrosynthetic analysis of the target molecule, the primary precursors can be identified.

Table 2: Key Precursors for the Synthesis of this compound

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| 5-Aminoindole | Indole with an amino group at the 5-position | Starting material for the indole moiety |

| Iodomethane-d3 (or other deuterated methylating agent) | CD3I | Source of the d3-methyl group |

| Methyl chloroformate | ClCO2CH3 | Reagent for forming the methyl carbamate |

| 3-Methoxy-4-methylbenzoic acid | Benzoic acid derivative | Starting material for the benzoic acid moiety |

Derivatization is a key aspect of the synthesis, where functional groups are introduced or modified to facilitate the coupling reactions. For instance, the conversion of the 5-amino group of the indole to a methyl carbamate not only introduces the desired functional group but also modifies the reactivity of the indole ring for subsequent steps. epa.gov Similarly, the benzoic acid precursor is derivatized to the corresponding sulfonamide and activated for coupling. lookchem.com

Potential Chemical Pathways Leading to Decyclopentyl Zafirlukast Methyl Ester as a Related Substance

Decyclopentyl Zafirlukast Methyl Ester can arise as a process-related impurity during the manufacturing of Zafirlukast or as a degradation product. Understanding these pathways is crucial for controlling the impurity profile of the drug substance. acs.orglookchem.com

Degradation Mechanisms of Zafirlukast

Zafirlukast, under certain stress conditions such as exposure to heat, light, or acidic/basic media, can undergo degradation. nih.gov One potential degradation pathway could involve the cleavage of the cyclopentyl carbamate group, followed by reaction with residual methanol (B129727) from the manufacturing process to form the methyl ester.

A plausible mechanism for the formation of Decyclopentyl Zafirlukast Methyl Ester from Zafirlukast could be hydrolysis of the cyclopentyl ester of the carbamate group, followed by esterification with methanol. While Zafirlukast is primarily metabolized in the liver by CYP2C9 to hydroxylated metabolites, chemical degradation can follow different routes. fda.govfda.gov Studies on the forced degradation of Zafirlukast have identified several degradation products, and while Decyclopentyl Zafirlukast Methyl Ester is not always explicitly mentioned, the formation of structurally related impurities suggests that such a transformation is feasible. nih.gov

Impurity Formation during Zafirlukast Synthesis and Manufacturing

The synthesis of Zafirlukast is a multi-step process where impurities can be formed from starting materials, intermediates, or through side reactions. researchgate.netgoogle.com Decyclopentyl Zafirlukast Methyl Ester can be formed as a process-related impurity if, for instance, methyl chloroformate is used as a reagent or is present as an impurity in the cyclopentyl chloroformate used for the synthesis of Zafirlukast.

If the final coupling step in the Zafirlukast synthesis involves a precursor that already contains a methyl carbamate instead of the intended cyclopentyl carbamate, Decyclopentyl Zafirlukast Methyl Ester will be formed as a direct impurity. The structural similarity between Zafirlukast and this impurity can make its removal challenging, necessitating robust analytical methods for its detection and quantification. google.com

Table 3: Potential Sources of Decyclopentyl Zafirlukast Methyl Ester Impurity

| Source | Description |

|---|---|

| Starting Material Impurity | The 5-aminoindole precursor may already contain a methyl carbamate group. |

| Reagent Impurity | Use of cyclopentyl chloroformate contaminated with methyl chloroformate. |

| Side Reaction | Transesterification of the cyclopentyl carbamate with methanol used as a solvent or reagent in one of the synthetic steps. |

| Degradation | Hydrolysis of the cyclopentyl carbamate of Zafirlukast followed by esterification with methanol. |

Proposed Mechanistic Aspects of Decyclopentylation

The transformation of Zafirlukast, which contains a cyclopentyl carbamate moiety, to its decyclopentylated methyl ester analogue involves the cleavage of the cyclopentyl group from the carbamate nitrogen. This process, termed decyclopentylation, is a crucial step in the synthesis of "this compound." While specific literature detailing the exact mechanism for this particular compound is scarce, the proposed mechanistic aspects can be inferred from general principles of carbamate chemistry, including cleavage and transesterification reactions. nih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.comrsc.org

The decyclopentylation is essentially a cleavage of the ester portion of the carbamate. Carbamate cleavage can be initiated under acidic, basic, or nucleophilic conditions. organic-chemistry.org The stability of the carbamate bond is influenced by the nature of the substituents on both the nitrogen and the oxygen atoms. nih.gov

Acid-Catalyzed Decyclopentylation:

Under acidic conditions, the reaction would likely proceed via protonation of the carbonyl oxygen of the carbamate group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent steps would involve the departure of the cyclopentanol (B49286) leaving group.

A plausible acid-catalyzed mechanism is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of the cyclopentyl carbamate, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nucleophile present in the reaction mixture, potentially a solvent molecule or the conjugate base of the acid, attacks the protonated carbonyl carbon. In the context of forming a methyl ester, methanol (or deuterated methanol, CD₃OD) would be the nucleophile.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer may occur from the attacking nucleophile to the cyclopentoxy group, making it a better leaving group (cyclopentanol).

Elimination of Cyclopentanol: The tetrahedral intermediate collapses, leading to the elimination of cyclopentanol and the formation of a protonated methyl carbamate.

Deprotonation: The final step involves the deprotonation of the resulting species to yield the stable methyl carbamate.

This mechanism is analogous to the acid-catalyzed transesterification of esters. libretexts.orgmasterorganicchemistry.comyoutube.com

Base-Catalyzed Decyclopentylation:

In a basic medium, the reaction would likely be initiated by the deprotonation of the carbamate N-H proton, if available, or by the direct attack of a strong nucleophile (e.g., methoxide (B1231860) ion) on the carbonyl carbon.

A proposed base-catalyzed mechanism involves:

Nucleophilic Attack: A strong nucleophile, such as a methoxide ion (CH₃O⁻ or CD₃O⁻), directly attacks the electrophilic carbonyl carbon of the cyclopentyl carbamate.

Formation of a Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Cyclopentyloxide Ion: The tetrahedral intermediate collapses, and the cyclopentyloxide ion is eliminated as the leaving group.

Formation of the Methyl Carbamate: The final product is the methyl carbamate.

This pathway is similar to the base-catalyzed transesterification of esters, where an alkoxide acts as the nucleophile. masterorganicchemistry.comrsc.orgxtbg.ac.cnresearchgate.netnih.gov

Interactive Data Table: Factors Influencing Carbamate Cleavage

| Factor | Influence on Decyclopentylation | Rationale |

| Catalyst | Acid or base catalysis significantly accelerates the reaction rate. | Protonation (acid) or the presence of a strong nucleophile (base) activates the carbamate carbonyl for cleavage. |

| Solvent | Protic solvents like methanol can participate in the reaction as nucleophiles. Aprotic polar solvents can stabilize charged intermediates. | The choice of solvent can influence the reaction pathway and rate. |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for bond cleavage. |

| Leaving Group Stability | The stability of the cyclopentanol or cyclopentyloxide leaving group affects the reaction feasibility. | More stable leaving groups facilitate the cleavage process. |

Proposed Mechanistic Aspects of Esterification

The esterification step in the synthesis of "this compound" involves the formation of a methyl ester, specifically a trideuterated methyl ester. This transformation is intrinsically linked to the decyclopentylation process, often occurring in a concerted or sequential manner within the same reaction pot. The mechanism of this esterification depends on the reaction conditions (acidic or basic catalysis) and the nature of the deuterated methyl source.

The most probable reagent for introducing the d3-methyl group is deuterated methanol (CD₃OD).

Acid-Catalyzed Esterification:

Following the acid-catalyzed decyclopentylation mechanism described previously, the nucleophilic attack by deuterated methanol (CD₃OD) on the protonated carbamate carbonyl leads directly to the formation of the deuterated methyl carbamate.

The key mechanistic steps are integrated within the decyclopentylation process:

Protonation of the cyclopentyl carbamate.

Nucleophilic attack by CD₃OD on the activated carbonyl carbon.

Formation of a tetrahedral intermediate incorporating the -OCD₃ group.

Elimination of cyclopentanol and subsequent deprotonation to yield the final d3-methyl ester product.

This pathway is a classic example of acid-catalyzed transesterification. libretexts.orgmasterorganicchemistry.comyoutube.comresearchgate.net

Base-Catalyzed Esterification:

Under basic conditions, the esterification proceeds via the attack of the deuterated methoxide ion (CD₃O⁻), generated from the reaction of a base with CD₃OD.

The mechanism is as follows:

Generation of the deuterated methoxide nucleophile: A strong base deprotonates CD₃OD to form CD₃O⁻.

Nucleophilic acyl substitution: The CD₃O⁻ attacks the carbonyl carbon of the cyclopentyl carbamate.

Formation of a tetrahedral intermediate.

Expulsion of the cyclopentyloxide leaving group to yield the deuterated methyl carbamate.

This mechanism mirrors the general base-catalyzed transesterification of esters. masterorganicchemistry.comrsc.orgxtbg.ac.cnresearchgate.netnih.gov

Interactive Data Table: Reagents and Intermediates in d3-Methyl Esterification

| Reagent/Intermediate | Role in Acid-Catalyzed Mechanism | Role in Base-Catalyzed Mechanism |

| CD₃OD | Nucleophile that attacks the protonated carbonyl. | Source of the deuterated methoxide nucleophile (CD₃O⁻). |

| H⁺ (Acid Catalyst) | Protonates the carbamate carbonyl, activating it for nucleophilic attack. | Not directly involved; a strong base is used instead. |

| Base (e.g., NaOCH₃) | Not applicable. | Generates the active nucleophile (CD₃O⁻) from CD₃OD. |

| Tetrahedral Intermediate | A key intermediate formed after the nucleophilic attack of CD₃OD. | A key intermediate formed after the nucleophilic attack of CD₃O⁻. |

| Cyclopentanol | The leaving group formed during the reaction. | Formed after protonation of the cyclopentyloxide leaving group. |

Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Structural Confirmation.lgcstandards.com

Spectroscopic methods are indispensable for confirming the chemical structure of Decyclopentyl Zafirlukast-d3 Methyl Ester, ensuring the correct placement of the deuterium (B1214612) atoms, and verifying its molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Assignment

In the ¹H NMR spectrum of the non-deuterated Decyclopentyl Zafirlukast (B1683622) Methyl Ester, a singlet corresponding to the N1-methyl protons would be expected, typically in the range of 3.7-4.0 ppm. In the ¹H NMR spectrum of this compound, this singlet would be absent, providing clear evidence of successful deuteration at this position. The rest of the proton signals, corresponding to the aromatic, methoxy, and carbamate (B1207046) methyl ester protons, would remain, confirming the integrity of the rest of the molecule.

In the ¹³C NMR spectrum, the carbon of the N1-methyl group in the non-deuterated compound would appear as a quartet (due to coupling with three protons). In the deuterated analog, this signal would be replaced by a triplet (due to coupling with one deuterium atom, which has a spin of 1), and its chemical shift would be slightly different. This provides definitive confirmation of the deuteration site.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.8 - 8.0 | Multiplets | ~14H |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H |

| Methylene Protons (-CH₂-) | ~4.1 | Singlet | 2H |

| Carbamate Methyl Protons (-COOCH₃) | ~3.7 | Singlet | 3H |

| N1-Methyl Protons (-N-CH₃) | Absent | - | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 160 |

| Carbonyl Carbons (C=O) | 155 - 170 |

| Methoxy Carbon (-OCH₃) | ~56 |

| Methylene Carbon (-CH₂-) | ~30 |

| Carbamate Methyl Carbon (-COOCH₃) | ~52 |

| N1-Trideuteriomethyl Carbon (-N-CD₃) | ~33 (as a triplet) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS/MS)

Mass spectrometry (MS) is a key technique for confirming the molecular weight of this compound and for studying its fragmentation pattern, which can provide further structural confirmation. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for analysis.

The molecular formula of this compound is C₂₇H₂₄D₃N₃O₆S, with a corresponding molecular weight of approximately 524.60 g/mol . lgcstandards.com In contrast, the non-deuterated analog, Decyclopentyl Zafirlukast Methyl Ester, has a molecular formula of C₂₇H₂₇N₃O₆S and a molecular weight of approximately 521.58 g/mol . A high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at m/z 525.6, confirming the incorporation of three deuterium atoms.

The fragmentation pattern in MS/MS provides a fingerprint of the molecule. While specific fragmentation data for the deuterated compound is not publicly available, it can be predicted based on the known fragmentation of similar structures. Common fragmentation pathways would involve the cleavage of the sulfonamide bond, the ester linkage, and the bond between the benzyl (B1604629) group and the indole (B1671886) ring. The presence of the d3-methyl group would result in a +3 mass unit shift in any fragment that retains this group compared to the non-deuterated analog.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ | 525.6 |

| [M+Na]⁺ | 547.6 |

| Key Fragment 1 (Loss of SO₂(C₆H₄)CH₃) | ~370.2 |

| Key Fragment 2 (Cleavage at benzyl-indole bond) | ~191.1 (retaining the d3-indole part) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Verification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide valuable information about the functional groups present in the molecule and its electronic transitions, respectively.

The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the C-D stretching vibrations are often weak and can be masked by other signals in the fingerprint region. The key characteristic absorption bands would include:

N-H stretching: around 3300-3400 cm⁻¹ (from the carbamate and sulfonamide groups).

C-H stretching (aromatic and aliphatic): around 2850-3100 cm⁻¹.

C=O stretching (carbamate and amide): around 1680-1730 cm⁻¹.

S=O stretching (sulfonamide): around 1350 and 1160 cm⁻¹.

C-O stretching (ether and ester): around 1000-1300 cm⁻¹.

UV-Vis spectrophotometry is useful for confirming the presence of the chromophoric indole and substituted benzene (B151609) rings. In a suitable solvent like acetonitrile (B52724) or methanol (B129727), this compound would be expected to exhibit absorption maxima characteristic of its electronic structure, likely in the range of 220-300 nm. The deuteration is not expected to significantly alter the UV-Vis spectrum.

Table 4: Predicted IR and UV-Vis Spectral Data for this compound

| Technique | Predicted Absorption | Functional Group/Chromophore |

| IR | ~3350 cm⁻¹ | N-H Stretch |

| ~3050 cm⁻¹ | Aromatic C-H Stretch | |

| ~2950 cm⁻¹ | Aliphatic C-H Stretch | |

| ~1710 cm⁻¹ | C=O Stretch | |

| ~1350, 1160 cm⁻¹ | S=O Stretch | |

| UV-Vis | λmax ~225 nm, ~290 nm | π → π* transitions of aromatic systems |

Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for separating it from its non-deuterated form and other related impurities. Reversed-phase HPLC is typically the mode of choice.

A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol). The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape. Gradient elution is often employed to achieve good separation of all components within a reasonable run time. UV detection is commonly used, with the wavelength set to one of the absorption maxima of the compound, for instance, around 225 nm.

The validation of the HPLC method would include assessing its specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 5: Typical HPLC Method Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Considerations

While HPLC is the preferred method for the analysis of a relatively high molecular weight and polar compound like this compound, Gas Chromatography (GC) can be considered, particularly for the analysis of any volatile impurities. Due to the low volatility and thermal lability of the compound, derivatization would likely be necessary to convert it into a more volatile and thermally stable form prior to GC analysis.

GC analysis of indole alkaloids and their derivatives has been reported and can provide high resolution. cymitquimica.com A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase. When coupled with a mass spectrometer (GC-MS), it can be a powerful tool for the identification of trace-level volatile or semi-volatile impurities. However, for routine purity assessment of the main compound, HPLC remains the more direct and suitable technique.

Separation Science Principles Applied to Related Substances

The analysis of this compound and its potential related substances relies on advanced separation techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC). These methods are crucial for separating the main component from process-related impurities and degradation products, ensuring the purity of the active pharmaceutical ingredient (API).

The core challenge in the chromatography of zafirlukast and its analogs lies in achieving adequate separation of structurally similar compounds. A notable example is the separation of the meta and para isomers of zafirlukast, which are potential process impurities. oup.com The resolution of these critical pairs is highly sensitive to the pH of the mobile phase, necessitating careful method development and optimization. oup.com

Reverse-phase liquid chromatography (RP-LC) is the predominant technique employed. oup.com Method development often involves screening various columns, with C8 and C18 stationary phases being common choices. oup.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile. oup.comresearchgate.net Gradient elution, where the proportion of the organic modifier is varied over time, is frequently used to achieve optimal separation of all impurities within a reasonable run time. oup.comresearchgate.net

Forced degradation studies are instrumental in developing stability-indicating analytical methods. These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. oup.comrjptonline.org For zafirlukast, degradation has been observed under oxidative and acidic conditions, leading to the formation of specific degradation products that must be resolved from the parent peak in the chromatogram. oup.com

The selection of a suitable diluent is also a critical aspect of method development. For instance, in the analysis of zafirlukast and its impurities, a mixture of water and acetonitrile was optimized to achieve better peak shapes, particularly for early eluting impurities. oup.com

The following tables summarize typical chromatographic conditions and findings from studies on zafirlukast and its related substances, which would be foundational for developing and validating methods for this compound.

Detailed Research Findings

Research into the analytical methodologies for zafirlukast provides a robust framework for its deuterated analog. Studies have focused on identifying, characterizing, and synthesizing various impurities to serve as reference standards and to understand their formation pathways. researchgate.net

Five significant impurities of zafirlukast have been identified and characterized using a combination of liquid chromatography-mass spectrometry (LC-MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net These impurities were isolated from crude samples using preparative HPLC and subsequently synthesized for confirmation of their structures. researchgate.net

The development of a stability-indicating RP-LC method highlighted the importance of separating critical pairs of impurities from the main zafirlukast peak and its degradation products. oup.com This method was validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision. oup.com

Furthermore, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been utilized for the rapid and sensitive determination of zafirlukast in biological matrices. nih.gov Such methods often employ a simple protein precipitation step followed by rapid chromatographic separation, demonstrating the high throughput capabilities of modern analytical techniques. nih.gov

Data Tables

Table 1: Representative HPLC Method Parameters for Zafirlukast and Related Substances

| Parameter | Condition |

|---|---|

| Column | Zorbax SB C8 (50 mm x 4.6 mm, 1.8 µm) oup.com |

| Mobile Phase A | 20 mM Ammonium Formate (pH adjusted with formic acid) oup.com |

| Mobile Phase B | Acetonitrile oup.com |

| Elution | Linear Gradient oup.com |

| Flow Rate | 0.5 mL/min |

| Detector | UV |

| Diluent | Water:Acetonitrile (3:1) oup.com |

Table 2: Characterized Impurities of Zafirlukast

| Impurity Name | Method of Identification |

|---|---|

| 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid (Impurity 1) | LC-MS, IR, NMR researchgate.net |

| {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester (Impurity 2) | LC-MS, IR, NMR researchgate.net |

| {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester (Impurity 3) | LC-MS, IR, NMR researchgate.net |

| {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester (Impurity 4) | LC-MS, IR, NMR researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Zafirlukast |

| 3-methoxy-4-(5-methoxycarbonylamino-1-methyl-1H-indol-3-ylmethyl)-benzoic acid |

| {3-[2-methoxy-4-(toluene-2-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-carbamic acid methyl ester |

| {3-[2-methoxy-4-(toluene-3-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester |

| {3-[2-methoxy-4-(toluene-4-sulfonylaminocarbonyl)-benzyl]-1-methyl-1H-indol-5-yl}-acetic acid cyclopentyl ester |

| 4-(5-cyclopentyloxy carbonylamino-1-methyl-1H-indol-3-yl methyl)-3-methoxy-benzoic acid methyl ester |

| Acetonitrile |

| Ammonium Formate |

Analytical Applications in Pharmaceutical Research and Development

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving reliable and reproducible results. bioanalysis-zone.com An IS is a compound with physicochemical properties closely matching the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, before sample processing. bioanalysis-zone.com The purpose of the IS is to compensate for variability that can occur during various stages of the analytical workflow, such as sample extraction, injection volume, and mass spectrometric detection. bioanalysis-zone.com A stable isotope-labeled internal standard (SIL-IS), like Decyclopentyl Zafirlukast-d3 Methyl Ester, is considered the gold standard because its structure is nearly identical to the analyte, causing it to co-elute and behave similarly throughout the analytical process. bioanalysis-zone.com

Method Development for Zafirlukast (B1683622) and Metabolite Quantitation

The development of a robust bioanalytical method is a prerequisite for evaluating the pharmacokinetic profile of a drug. nih.gov Zafirlukast undergoes extensive hepatic metabolism, primarily through hydroxylation by the cytochrome P450 isoenzyme CYP2C9. nih.gov Consequently, analytical methods must be capable of accurately quantifying not only the parent drug, zafirlukast, but also its key metabolites in various biological matrices like plasma or serum. nih.govajptr.com

High-performance liquid chromatography (HPLC) and LC-MS/MS are the techniques of choice for this purpose due to their high sensitivity and selectivity. researchgate.neteijppr.com Method development involves optimizing several stages. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are employed to remove interfering proteins and other matrix components from the biological sample. ajptr.com Chromatographic conditions, including the choice of column (e.g., C18 reversed-phase), mobile phase composition, and gradient elution, are fine-tuned to achieve optimal separation of zafirlukast, its metabolites, and the internal standard from endogenous matrix components. ajptr.comnih.gov In this context, this compound would be added to the plasma sample at the beginning of the process, ensuring it undergoes the exact same extraction and analysis steps as the native zafirlukast.

Matrix Effects and Isotopic Internal Standard Compensation

A significant challenge in bioanalytical LC-MS/MS is the phenomenon of matrix effects. eijppr.com These effects are caused by co-eluting residual components from the biological matrix that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. eijppr.comnih.gov This interference can compromise the accuracy, precision, and sensitivity of the assay. eijppr.com

The use of a SIL-IS like this compound is the most effective strategy to mitigate matrix effects. bioanalysis-zone.com Because the SIL-IS is structurally identical to the analyte, differing only in isotopic composition, it has the same chromatographic retention time and experiences the same degree of ion suppression or enhancement. bioanalysis-zone.comnih.gov By calculating the ratio of the analyte's peak area to the IS's peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification. nih.gov Regulatory guidelines for bioanalytical method validation require the evaluation of matrix effects to ensure that the method is reliable for its intended use. eijppr.com

Method Validation Parameters: Accuracy, Precision, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Once a bioanalytical method is developed, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies. nih.govwho.int The validation assesses several key parameters. ajptr.comdergipark.org.tr

Accuracy and Precision : Accuracy measures the closeness of the mean test results to the true value, while precision reflects the degree of agreement among individual measurements. dergipark.org.tr These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels in at least five replicates. ajptr.com

Linearity : This establishes the relationship between instrument response and known concentrations of the analyte. ajptr.com A calibration curve is generated using a series of standards, and its linearity is assessed. For zafirlukast analysis, a linear range from 0.75 to 200 ng/ml has been reported. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. ajptr.comdergipark.org.tr The LOQ for a zafirlukast assay has been established at 0.75 ng/ml. researchgate.net

The table below summarizes typical validation parameters and acceptance criteria for a bioanalytical method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of determined value to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LOQ). |

| Precision | Repeatability of measurements, expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | RSD should not exceed 15% (20% at LOQ). |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is at least 5 times the response of a blank sample; accuracy within 20% and precision (RSD) not exceeding 20%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Matrix Effect | The direct or indirect alteration of the analyte response due to co-eluting components. | The CV of the IS-normalized matrix factor should not be greater than 15%. |

Application in Impurity Profiling and Control Strategies for Zafirlukast

Controlling impurities in an active pharmaceutical ingredient is critical for ensuring its safety and efficacy. researchgate.net Regulatory agencies require comprehensive impurity profiling, which involves the identification, quantification, and control of any substance that is not the API itself. researchgate.net

Identification and Quantification of Decyclopentyl Zafirlukast Methyl Ester as a Process-Related Impurity or Degradant

During the process development and synthesis of zafirlukast, several process-related impurities can be formed. researchgate.netresearchgate.net One such identified substance is Decyclopentyl Zafirlukast Methyl Ester, the non-deuterated analogue of the internal standard. allmpuslab.com This compound is classified as a process-related impurity, meaning it can arise during the manufacturing process. researchgate.net Studies have reported the detection of various process-related impurities in zafirlukast at levels ranging from 0.1% to 0.15%. researchgate.netresearchgate.net The identification and structural elucidation of such impurities are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The availability of a reference standard for Decyclopentyl Zafirlukast Methyl Ester is essential for its accurate quantification. allmpuslab.com

Method Development for Impurity Detection and Determination

To control impurities effectively, robust analytical methods must be developed and validated. ajptr.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation and determination of zafirlukast and its related substances. ajptr.comresearchgate.net The goal of method development is to achieve adequate resolution between the main zafirlukast peak and the peaks of all potential impurities, including Decyclopentyl Zafirlukast Methyl Ester. researchgate.net

These methods are often designed to be "stability-indicating," meaning they can also separate the API from any degradants that may form under stress conditions like hydrolysis, oxidation, or heat. researchgate.net Validation for an impurity method includes specificity, linearity, LOD, LOQ, accuracy, and precision to ensure it is suitable for routine quality control analysis of the drug substance. ajptr.comresearchgate.net While the deuterated form, this compound, is primarily used as an internal standard in bioanalysis, its well-characterized non-deuterated counterpart is crucial as a reference standard in these purity assays. synzeal.com

The table below outlines a typical set of chromatographic conditions for the analysis of zafirlukast and its related substances. ajptr.com

| Parameter | Condition |

| Chromatographic System | Reversed-Phase Rapid Resolution Liquid Chromatography (RP-RRLC) |

| Column | Hypersil Gold C18 (2.1 x 100 mm, 1.9 µm) |

| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate (B84403) with 0.001M Sodium Lauryl Sulphate, pH adjusted to 3.0 |

| Mobile Phase B | Acetonitrile (B52724), Methanol (B129727), and Water (850:100:50 v/v/v) |

| Elution Mode | Gradient |

| Flow Rate | Typically around 0.5 - 1.0 mL/min |

| Detection Wavelength | UV detection at multiple wavelengths |

| Column Temperature | Controlled, e.g., 40°C |

Reference Material for Method Validation and Quality Control

The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. This compound serves as an invaluable reference material in this process. Its primary function is as an internal standard in the development and validation of quantitative assays for Zafirlukast and its related substances.

During method validation, parameters such as accuracy, precision, linearity, and specificity are assessed. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS methods. It co-elutes with the analyte, experiencing similar ionization effects in the mass spectrometer's source. This co-elution allows for the correction of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. The ratio of the analyte's signal to the internal standard's signal is used for quantification, mitigating potential errors from sample extraction, injection volume inconsistencies, and instrument response fluctuations.

In a quality control (QC) setting, this compound is incorporated into routine testing protocols. QC samples, prepared at various concentrations and spiked with a known amount of the internal standard, are analyzed alongside study samples. The consistent performance of the internal standard provides confidence in the reliability of the data generated for batch release testing and other quality assessments.

| Parameter | Role of this compound |

| Accuracy | Helps to correct for recovery losses during sample preparation, ensuring the measured concentration is close to the true value. |

| Precision | Minimizes variability introduced during the analytical process, leading to more reproducible results. |

| Linearity | Used to establish a linear relationship between the analyte concentration and the detector response over a specified range. |

| Specificity | The unique mass of the deuterated standard allows for highly specific detection, even in complex biological matrices. |

Role in Stability Studies of Zafirlukast Active Pharmaceutical Ingredient (API) and Formulations

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

Monitoring Degradation Products under Stress Conditions

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products of an API. These studies involve subjecting the drug substance to harsh conditions, such as acidic, basic, and oxidative environments, as well as exposure to heat and light. The resulting degradation products must be identified and quantified to ensure the safety and efficacy of the final drug product.

In the analysis of these stressed samples, this compound can be employed as an internal standard for the accurate quantification of not only the parent Zafirlukast molecule but also its degradation products. While the deuterated standard is an analog of a specific impurity, its utility can extend to the quantification of other structurally similar degradants, provided that appropriate response factors are determined.

| Stress Condition | Potential Degradation | Application of Deuterated Standard |

| Acidic Hydrolysis | Cleavage of ester or amide linkages in the Zafirlukast molecule. | Accurate quantification of remaining Zafirlukast and formed degradation products. |

| Alkaline Hydrolysis | Saponification of the cyclopentyl ester group. | Serves as an internal standard to monitor the rate and extent of degradation. |

| Oxidation | Formation of N-oxides or other oxidation products on the indole (B1671886) ring or sulfur atom. | Ensures reliable measurement of the parent drug and its oxidized derivatives. |

| Thermal Degradation | Various decomposition pathways depending on the temperature. | Provides a stable reference for quantifying thermal degradants. |

| Photodegradation | Light-induced degradation leading to various photoproducts. | Used to accurately measure the loss of Zafirlukast and the formation of photolytic impurities. |

Assessment of Degradation Pathways

Understanding the degradation pathways of a drug is essential for developing stable formulations and establishing appropriate storage conditions. By identifying the structure of degradation products formed under various stress conditions, a comprehensive degradation profile can be constructed.

The use of this compound in conjunction with high-resolution mass spectrometry can aid in the elucidation of these pathways. While the standard itself is not typically used to directly trace the degradation pathway (which would require labeling of the parent Zafirlukast molecule), its presence as a reliable internal standard ensures that the quantitative data for all observed species are accurate. This accurate quantification is critical for determining the kinetics of degradation and for piecing together the sequence of degradation reactions. The stability of the deuterated standard itself under the stress conditions is a prerequisite for its use, and this is generally expected for stable isotope-labeled compounds where the deuterium (B1214612) substitution does not significantly alter the chemical reactivity.

Mechanistic and Theoretical Considerations in Chemical and Analytical Behavior

Theoretical Underpinnings of Isotopic Effects in Mass Spectrometry

The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into a molecule creates a valuable tool for analytical chemistry, particularly in mass spectrometry (MS). researchgate.net The primary observable phenomenon is the kinetic isotope effect (KIE), where the substitution of a lighter isotope (like protium, ¹H) with a heavier one can alter the rate of a chemical reaction. researchgate.net This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of a reaction. researchgate.net

In the context of Decyclopentyl Zafirlukast-d3 Methyl Ester, the three deuterium atoms introduce a mass increase of approximately 3 Daltons compared to its non-deuterated analog. This mass shift is readily detectable in a mass spectrometer and is a fundamental principle used in quantitative bioanalysis, where a deuterated version of an analyte is often used as an internal standard. frontiersin.org

The KIE arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. researchgate.net This can lead to slower metabolic reactions at the site of deuteration. acs.org While the deuterium atoms in this compound are on the methyl ester group, and may not be directly involved in the primary metabolic pathways of the core zafirlukast (B1683622) structure, they can still influence fragmentation patterns in tandem mass spectrometry (MS/MS).

In MS/MS analysis, a precursor ion is selected and fragmented to produce product ions. The fragmentation pathways can be altered by the presence of deuterium. For zafirlukast, common fragmentation involves cleavage at various points of the molecule. nih.gov For this compound, the key diagnostic feature would be a 3-Dalton shift in the molecular ion peak and in any fragment ions that retain the deuterated methyl ester group.

Table 1: Predicted Mass Spectrometry Data for this compound and its Non-Deuterated Analog

| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Predicted m/z of [M+H]⁺ | Predicted m/z of [M-H]⁻ |

| Decyclopentyl Zafirlukast Methyl Ester | C₂₇H₂₇N₃O₆S | 521.1621 | 522.1699 | 520.1543 |

| This compound | C₂₇H₂₄D₃N₃O₆S | 524.1809 | 525.1887 | 523.1731 |

This table is generated based on the molecular formulas and known isotopic masses. Actual experimental values may vary slightly.

Computational Chemistry Approaches for Understanding Reaction Pathways and Stability

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules at the atomic level, offering insights that can be difficult to obtain through experimentation alone. nih.govresearchgate.net Methods like Density Functional Theory (DFT) are particularly useful for studying the electronic structure and predicting the stability of different conformations of a molecule, as well as for modeling reaction pathways. researchgate.net

For a molecule like this compound, computational approaches can be employed to:

Predict Reaction Energetics: DFT calculations can be used to model the energy changes that occur during a chemical reaction, including the energy of the transition state. nih.gov This allows for the prediction of the most likely reaction pathways for the formation or degradation of Decyclopentyl Zafirlukast Methyl Ester. For example, the hydrolysis of the ester or carbamate (B1207046) groups can be modeled to understand their relative stabilities. nih.govzacharyhhouston.com

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational chemistry can help to elucidate the step-by-step mechanism. For instance, it can be determined whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates. rsc.org

Mechanistic Explanations for the Formation of Decyclopentyl Zafirlukast Methyl Ester in Synthetic or Degradative Contexts

The formation of Decyclopentyl Zafirlukast Methyl Ester can be envisioned through both synthetic and degradative pathways. The structure of this compound suggests two key transformations from the parent drug, zafirlukast: the removal of the cyclopentyl group from the carbamate and the esterification of the carboxylic acid.

Synthetic Context:

In a synthetic setting, the formation of this compound would likely involve the reaction of a precursor molecule that already contains the methyl ester, or the esterification of a decyclopentylated zafirlukast intermediate. The synthesis of zafirlukast and its impurities often involves the coupling of various building blocks. nih.govresearchgate.net A plausible synthetic route to Decyclopentyl Zafirlukast Methyl Ester could involve the following conceptual steps:

Starting Material: A key intermediate would be methyl 4-((5-amino-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate. nih.gov

Carbamate Formation: This amino-indole could then be reacted with methyl chloroformate under basic conditions to form the methyl carbamate.

Sulfonamide Coupling: The final step would involve coupling with o-toluenesulfonyl chloride to complete the molecule.

Alternatively, starting from a decyclopentylated zafirlukast analog where the carbamate is a simple amine, reaction with methyl chloroformate would yield the final product.

Degradative Context:

Decyclopentyl Zafirlukast Methyl Ester could also arise as a degradation product or metabolite of zafirlukast or a related compound. The hydrolysis of the cyclopentyl carbamate is a key potential degradation pathway. Carbamates can undergo hydrolysis, especially under basic conditions, to yield an amine, an alcohol (in this case, cyclopentanol), and carbon dioxide. nih.gov

A proposed degradative mechanism could be:

Hydrolysis of Zafirlukast: Zafirlukast could undergo hydrolysis of its cyclopentyl carbamate to yield the corresponding amine. This could be followed by hydrolysis of the sulfonamide amide bond, although this is generally more stable.

Esterification: The resulting carboxylic acid could then be esterified to a methyl ester. This might occur under certain analytical conditions, for example, if methanol (B129727) is used as a solvent in the presence of an acid catalyst. The presence of a methyl ester in a zafirlukast-related impurity has been previously reported. nih.gov

The formation of such a compound underscores the importance of understanding the stability of pharmaceuticals and the potential for the formation of related substances during manufacturing, storage, or in biological systems.

Future Research Directions and Emerging Applications

Development of Novel Analytical Methodologies Incorporating Decyclopentyl Zafirlukast-d3 Methyl Ester

The development of robust and sensitive analytical methods is crucial for the accurate quantification of drugs and their metabolites in biological matrices. This compound is poised to play a pivotal role as an internal standard in the evolution of these methods for Zafirlukast (B1683622) and its related compounds. clearsynth.comnih.gov

Internal standards are essential in analytical chemistry to correct for the variability that can occur during sample preparation and analysis. scioninstruments.com Deuterated standards, such as this compound, are considered the gold standard for quantitative mass spectrometry-based assays because they have nearly identical physicochemical properties to the analyte of interest but a different mass-to-charge ratio. texilajournal.com This allows for precise and accurate quantification by compensating for matrix effects and variations in instrument response. clearsynth.comtexilajournal.com

Future research will likely focus on developing and validating ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Zafirlukast, its metabolites, and related impurities. In these methods, this compound would serve as the ideal internal standard. The development of such methods would be particularly valuable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Table 1: Illustrative Parameters for a Future LC-MS/MS Method

| Parameter | Illustrative Value/Condition |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Analyte | Decyclopentyl Zafirlukast Methyl Ester or other Zafirlukast analogs |

| Biological Matrix | Human Plasma, Urine |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) scioninstruments.com |

| Chromatographic Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| MRM Transitions (Analyte) | To be determined based on the specific analyte |

| MRM Transitions (IS) | To be determined based on the structure of this compound |

| Expected LLOQ | < 1 ng/mL |

Note: This table presents hypothetical yet realistic parameters for a future analytical method.

Investigation of New Synthetic Routes for Analog Preparation

The synthesis of Zafirlukast and its analogs has been a subject of considerable research. acs.orgacgpubs.orgnih.govacs.org The preparation of deuterated standards like this compound requires specialized synthetic strategies. Future research in this area could explore more efficient and cost-effective methods for introducing deuterium (B1214612) atoms into the molecule.

Furthermore, the development of novel synthetic routes for a broader range of Zafirlukast analogs could be facilitated by the availability of a reliable internal standard like its deuterated counterpart. This would enable accurate quantification and characterization of these new chemical entities during their preclinical development. Research has already demonstrated the synthesis of various Zafirlukast analogs by modifying different parts of the molecule, and future work will likely continue this trend. acs.orgacgpubs.org

Broader Applications in Drug Discovery and Development Beyond Zafirlukast Specifics

While the primary application of this compound is directly linked to Zafirlukast, the principles of its use can be extended to broader drug discovery and development programs. The use of deuterated internal standards is a cornerstone of modern bioanalysis, enabling robust and reliable quantitative data that is essential for regulatory submissions. texilajournal.compharmatutor.org

In early drug discovery, high-throughput screening and in vitro metabolic stability assays rely on accurate analytical methods. The strategic use of deuterated internal standards for novel drug candidates can significantly improve the quality and efficiency of these assays. The insights gained from the application of this compound in Zafirlukast-related studies can inform the development of analytical strategies for other drug candidates.

Moreover, the field of pharmacometabolomics, which involves the comprehensive analysis of metabolites in biological systems, heavily relies on high-quality analytical data. Deuterated internal standards are crucial for ensuring the accuracy and reproducibility of these complex analyses.

Integration with Advanced Analytical Platforms (e.g., high-resolution MS, hyphenated techniques)

The integration of this compound with advanced analytical platforms represents a significant area for future research. High-resolution mass spectrometry (HRMS), such as Orbitrap and time-of-flight (TOF) technologies, provides highly accurate mass measurements, enabling the confident identification and quantification of analytes in complex matrices. nih.govchromatographyonline.comnih.govbohrium.com The use of a deuterated internal standard in conjunction with HRMS can further enhance the specificity and accuracy of quantitative assays. nih.govbohrium.com

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools in pharmaceutical analysis. nih.govijarnd.comchromatographytoday.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most prominent example. pharmatutor.orgb-ac.co.uk Future research could explore the use of this compound in more advanced hyphenated techniques, such as:

LC-HRMS: For comprehensive metabolite identification and quantification studies of Zafirlukast and its analogs. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS): For the analysis of polar metabolites or in situations where very small sample volumes are available. nih.govb-ac.co.uk

The development of analytical methods on these advanced platforms, utilizing this compound as an internal standard, will provide a more in-depth understanding of the pharmacokinetic and metabolic profiles of Zafirlukast and its derivatives.

Table 2: Potential Advanced Analytical Platforms for Future Research

| Platform | Potential Application with this compound | Expected Outcome |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) nih.govchromatographyonline.comnih.govbohrium.com | Quantitative bioanalysis and metabolite profiling of Zafirlukast analogs. | Highly accurate and specific quantification, elucidation of metabolic pathways. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) nih.govb-ac.co.uk | Analysis of polar metabolites in limited sample volumes. | Complementary separation and detection for a broader range of analytes. |

| Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | Chiral separation and analysis of stereoisomers. | Resolution and quantification of enantiomers of Zafirlukast analogs. |

Note: This table provides a forward-looking perspective on the integration of this compound with advanced analytical technologies.

Q & A

Q. What are the critical analytical techniques for confirming deuteration sites and esterification completeness in Decyclopentyl Zafirlukast-d3 Methyl Ester?

- Methodological Answer: Deuterated compounds require rigorous validation of isotopic incorporation and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H-NMR , is essential for identifying deuterium positions and confirming isotopic purity . For esterification verification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can quantify methyl ester formation and detect unreacted intermediates . High-resolution mass spectrometry (HRMS) further ensures molecular weight accuracy and isotopic distribution patterns.

Q. What key parameters should be prioritized during the synthesis of this compound to ensure high isotopic purity?

- Methodological Answer: Isotopic purity hinges on deuterated precursor selection (e.g., methyl-d3 boronic acid pinacol ester) and controlled reaction conditions. Key parameters include:

- Deuterium source purity (≥98% isotopic enrichment) .

- Reaction stoichiometry to minimize unlabeled byproducts.

- Temperature control during transesterification to prevent deuterium exchange .

Post-synthesis, purification via preparative HPLC with deuterated solvents ensures removal of non-deuterated impurities.

Q. How can researchers ensure reproducibility when scaling up synthesis from laboratory to pilot scale?

- Methodological Answer: Scaling requires consistent control of mixing efficiency , temperature gradients , and catalyst distribution . Use Design of Experiments (DoE) principles to identify critical scaling factors. For example, Taguchi orthogonal arrays can optimize parameters like agitation rate and reaction volume while maintaining isotopic integrity . Pilot batches should undergo real-time monitoring via in-line FTIR or Raman spectroscopy to detect deviations early.

Advanced Research Questions

Q. How can the Taguchi experimental design method optimize the transesterification step in synthesizing this compound?

- Methodological Answer: The Taguchi method uses orthogonal arrays (e.g., L9 matrix) to evaluate multiple parameters with minimal experiments. For transesterification, critical factors include:

- Catalyst concentration (e.g., KOH at 0.5–1.5 wt%) .

- Methanol-to-precursor molar ratio (e.g., 6:1 to 9:1).

- Reaction temperature (e.g., 50–70°C).

Signal-to-noise (S/N) ratios prioritize factors; for example, catalyst concentration often dominates yield . Post-optimization validation under ANOVA confirms parameter significance, reducing trial-and-error inefficiencies.

Q. How do deuterium isotope effects influence the metabolic stability of this compound compared to its non-deuterated form?

- Methodological Answer: Deuterium’s kinetic isotope effect (KIE) slows metabolic cleavage of C-D bonds. To assess stability:

- Conduct in vitro hepatic microsomal assays comparing half-lives of deuterated vs. non-deuterated forms.

- Use LC-MS/MS to track deuterium retention in metabolites .

- Model CYP enzyme interactions via molecular docking to predict sites susceptible to deuteration-induced stabilization. Discrepancies in metabolic pathways may arise from altered enzyme binding affinities, requiring tracer studies with isotopically labeled analogs.

Q. How can researchers resolve contradictions in reported metabolic pathways of Zafirlukast using its deuterated methyl ester analog?

- Methodological Answer: Discrepancies often stem from isotopic interference or matrix effects. Strategies include:

- Isotope tracer studies : Administer this compound alongside non-deuterated Zafirlukast in cross-over pharmacokinetic trials to isolate isotope-specific metabolites .

- High-resolution mass spectrometry : Differentiate isotopic clusters from endogenous compounds in biological matrices .

- Enzyme inhibition assays : Test CYP3A4/5 and CYP2C9 isoforms to identify deuteration-sensitive metabolic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.